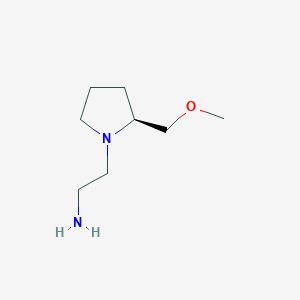

(S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine

Descripción

BenchChem offers high-quality (S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-11-7-8-3-2-5-10(8)6-4-9/h8H,2-7,9H2,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPKZINBXLSDDO-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN1CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1CCCN1CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Protocol for (S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine: A Two-Step Alkylation-Reduction Strategy

Executive Summary

(S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine (CAS: 1353948-03-4) is a highly versatile, stereochemically pure chiral diamine. It is structurally derived from (S)-(+)-2-(methoxymethyl)pyrrolidine (SMP), a widely utilized chiral auxiliary and organocatalyst known for its role in asymmetric synthesis (e.g., SAMP hydrazone methodology)[1]. By extending the secondary amine of SMP with an aminoethyl tether, the resulting primary-tertiary diamine expands the coordination sphere, making it an exceptional bidentate or tridentate ligand for transition-metal-catalyzed asymmetric transformations and a valuable building block in pharmaceutical drug development[2].

This whitepaper outlines a robust, self-validating two-step synthetic protocol for this compound, emphasizing mechanistic causality, stereoretention, and rigorous quality control.

Retrosynthetic Analysis & Mechanistic Rationale

The target primary amine is accessed via a highly atom-economical two-step sequence: N-alkylation followed by nitrile reduction[3].

-

Step 1 (N-Alkylation): The secondary amine of SMP is alkylated using chloroacetonitrile to form an α-amino nitrile intermediate[3]. Potassium carbonate (K₂CO₃) is selected as a mild, heterogeneous base to scavenge the generated HCl. The causality behind choosing a mild base over stronger bases (e.g., NaH or n-BuLi) is critical: it prevents the deprotonation and subsequent epimerization of the sensitive C2 stereocenter adjacent to the nitrogen atom. The addition of catalytic Potassium Iodide (KI) accelerates the reaction via in situ Finkelstein conversion of chloroacetonitrile to the more electrophilic iodoacetonitrile.

-

Step 2 (Nitrile Reduction): The intermediate nitrile is reduced to the primary amine using Lithium Aluminum Hydride (LiAlH₄) in anhydrous Tetrahydrofuran (THF)[4][5]. LiAlH₄ is specifically chosen over catalytic hydrogenation (e.g., H₂ with Pd/C) to preclude any risk of hydrogenolysis of the methoxymethyl ether linkage, ensuring absolute retention of the chiral auxiliary's structural integrity.

Mechanistic Pathway Visualization

Fig 1: Two-step synthesis of (S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine.

Experimental Workflows

Step 1: Synthesis of (S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)acetonitrile

Objective: Chemoselective N-alkylation while preserving the (S)-stereocenter.

-

Preparation: Charge a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar and a reflux condenser with (S)-(+)-2-(methoxymethyl)pyrrolidine (1.0 eq) and anhydrous Acetonitrile (MeCN) to achieve a 0.5 M concentration.

-

Activation: Add finely milled, anhydrous K₂CO₃ (2.0 eq) and a catalytic amount of KI (0.1 eq). Cool the suspension to 0 °C using an ice-water bath.

-

Alkylation: Add chloroacetonitrile (1.2 eq) dropwise over 15 minutes to control the exothermic S_N2 displacement[3].

-

Propagation: Remove the ice bath and gradually warm the mixture to 60 °C. Stir for 16–24 hours under an inert atmosphere. Monitor reaction completion via TLC (Dichloromethane:Methanol 95:5, visualized by ninhydrin stain).

-

Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts, washing the filter cake thoroughly with ethyl acetate.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude nitrile intermediate. If purity is >95% (assessed by ¹H NMR), it can be used directly in Step 2; otherwise, purify via vacuum distillation.

Step 2: Synthesis of (S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine

Objective: Exhaustive reduction of the nitrile to the primary amine without ether cleavage.

-

Preparation: In a strictly anhydrous, argon-purged multi-neck flask, dispense a solution of LiAlH₄ (2.0 M in THF, 2.5 eq) and cool to 0 °C.

-

Addition: Dissolve the crude nitrile intermediate from Step 1 in anhydrous THF (1.0 M) and add it dropwise to the cooled LiAlH₄ solution over 30 minutes. Caution: This reaction is highly exothermic and evolves hydrogen gas.

-

Reduction: After complete addition, remove the ice bath and heat the reaction mixture to reflux (~66 °C) for 4 to 6 hours to ensure complete reduction[5].

-

Quenching (Fieser-Fieser Method): Cool the reaction to 0 °C. To quench the excess LiAlH₄ safely, sequentially add

mL of distilled water (where -

Isolation: Stir the resulting granular white suspension vigorously for 30 minutes at room temperature. Filter the aluminum salts through a fritted glass funnel and wash thoroughly with diethyl ether.

-

Purification: Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the target ethanamine via Kugelrohr distillation or basic silica gel chromatography (eluent: CH₂Cl₂/MeOH/NH₄OH 90:9:1).

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements and expected yields based on a standardized 10.0 mmol scale.

| Reactant / Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount (per 10 mmol scale) | Function |

| Step 1: N-Alkylation | ||||

| (S)-2-(Methoxymethyl)pyrrolidine | 115.17 | 1.0 | 1.15 g (10.0 mmol) | Starting Material |

| Chloroacetonitrile | 75.50 | 1.2 | 0.91 g (12.0 mmol) | Alkylating Agent |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.76 g (20.0 mmol) | Acid Scavenger / Base |

| Potassium Iodide (KI) | 166.00 | 0.1 | 0.17 g (1.0 mmol) | Nucleophilic Catalyst |

| Acetonitrile (MeCN) | 41.05 | - | 20.0 mL | Solvent |

| Expected Yield (Step 1) | 154.21 | - | ~1.31 g (85%) | Intermediate |

| Step 2: Nitrile Reduction | ||||

| Nitrile Intermediate | 154.21 | 1.0 | 1.31 g (8.5 mmol) | Substrate |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.5 | 0.81 g (21.25 mmol) | Reducing Agent |

| Tetrahydrofuran (THF) | 72.11 | - | 25.0 mL | Solvent |

| Expected Yield (Step 2) | 158.24 | - | ~1.07 g (80%) | Target Compound |

Troubleshooting & Quality Control

To ensure the protocol acts as a self-validating system, researchers must monitor specific analytical signatures:

-

Incomplete Alkylation (Step 1): If unreacted SMP remains, ensure the K₂CO₃ is finely milled and strictly anhydrous. The addition of catalytic KI is highly recommended to overcome sluggish S_N2 kinetics.

-

Over-reduction/Cleavage (Step 2): Strict temperature control during the LiAlH₄ addition is required. Prolonged reflux beyond 6 hours may lead to unwanted side reactions or ring-opening events.

-

Analytical Signatures of the Final Product:

-

¹H NMR (CDCl₃): Successful reduction is confirmed by the complete disappearance of the sharp singlet for the nitrile carbon-adjacent protons (~3.6 ppm) and the appearance of primary amine protons (broad singlet, ~1.5–2.0 ppm, exchangeable with D₂O) alongside new ethylene bridge multiplets. The methoxy singlet must remain intact at ~3.3 ppm.

-

Mass Spectrometry (ESI-MS): The expected pseudomolecular ion

should be observed at m/z 159.15.

-

References

- Title: DK170040B1 - Phenoxyethylamine derivatives and pharmaceutically acceptable salts thereof, the preparation of these compounds as well as pharmaceutical compositions containing the compounds Source: Google Patents URL

-

Title: Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring Source: NIH / PMC URL: [Link]

-

Title: Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline Source: ACS Publications URL:[Link]

-

Title: Sequential Nitrile Amidination−Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation Source: Semantic Scholar URL:[Link]

Sources

- 1. (S)-(+)-2-(メトキシメチル)ピロリジン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. DK170040B1 - Phenoxyethylamine derivatives and pharmaceutically acceptable salts thereof, the preparation of these compounds as well as pharmaceutical compositions containing the compounds - Google Patents [patents.google.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Comprehensive Physicochemical Profiling and Synthetic Applications of (S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide / Whitepaper

Executive Summary

The compound (S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine is a highly versatile, chiral diamine building block. Featuring a pyrrolidine core, an ether linkage, and a primary amine appendage, its unique tridentate coordination potential (N, N, O) makes it an invaluable asset in asymmetric synthesis and the development of targeted therapeutics, such as Phosphoinositide 3-kinase (PI3K) inhibitors[1]. This whitepaper provides a rigorous examination of its physicochemical properties, thermodynamic behavior, analytical characterization, and step-by-step synthetic integration protocols.

Molecular Architecture & Physicochemical Profile

The structural framework of (S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine consists of an electron-rich tertiary amine within a pyrrolidine ring, a highly nucleophilic primary amine on the ethyl chain, and a methoxymethyl ether at the C2 position. The (S)-configuration at the C2 stereocenter dictates its spatial geometry, which is critical for stereocontrol when acting as a chiral ligand or pharmacophore side-chain.

Quantitative Data Summary

| Property | Value |

| Chemical Name | (S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine |

| CAS Registry Number | 878155-45-4 (S-isomer)[2] / 1353948-03-4 (Unspecified)[3] |

| Molecular Formula | C8H18N2O |

| Molecular Weight | 158.24 g/mol [2] |

| Appearance | Pale yellow to colorless viscous liquid |

| pKa1 (Primary Amine) | ~ 10.2 (Consensus Estimate) |

| pKa2 (Tertiary Amine) | ~ 8.5 (Consensus Estimate) |

| LogP (Octanol/Water) | ~ 0.8 (Hydrophilic/Lipophilic Balance) |

Thermodynamic Behavior & Acid-Base Equilibria

Understanding the causality behind the compound's reactivity requires an analysis of its acid-base equilibria. The molecule possesses two distinct basic centers:

-

The Primary Amine (pKa ~10.2): Unhindered and highly basic, this site is the kinetic and thermodynamic focal point for electrophilic attack (e.g., acylation, alkylation, or transition-metal cross-coupling).

-

The Tertiary Pyrrolidine Amine (pKa ~8.5): Despite the electron-donating nature of the alkyl groups, the steric bulk of the pyrrolidine ring and the adjacent methoxymethyl group slightly depresses its basicity and nucleophilicity compared to the primary amine.

Practical Implication: This pKa differential allows for the highly selective, unprotected functionalization of the primary amine without the need for transient protecting groups (like Boc or Cbz) on the pyrrolidine nitrogen, provided the stoichiometric ratios and temperatures are strictly controlled.

Synthetic Applications in Drug Discovery

(S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine is prominently featured in the patent literature as a critical side-chain in the synthesis of fused aryl and heteroaryl derivatives used to modulate PI3K activity[1]. These inhibitors are vital in treating inflammatory diseases, immune-related disorders, and various cancers[1].

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

Direct nucleophilic aromatic substitution (SNAr) on unactivated heterocycles is kinetically slow and requires harsh conditions that risk epimerizing the (S)-stereocenter. Palladium-catalyzed amination lowers the activation energy barrier, allowing C-N bond formation at milder temperatures.

Step-by-Step Methodology:

-

Preparation of the Catalyst Complex: In an argon-purged Schlenk flask, combine

(0.02 equiv) and BINAP (0.04 equiv) in anhydrous toluene. Stir at room temperature for 15 minutes.-

Causality: Pre-forming the complex prevents catalyst deactivation and ensures the generation of the coordinatively unsaturated Pd(0) species required for oxidative addition.

-

-

Reagent Addition: Add the halogenated heterocycle (1.0 equiv), (S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine (1.2 equiv), and sodium tert-butoxide (1.5 equiv).

-

Causality: NaOtBu is chosen as a strong, non-nucleophilic base to deprotonate the amine upon coordination to the Pd(II) intermediate without competing as a nucleophile.

-

-

Reaction Execution: Heat the mixture to 80 °C for 12 hours under continuous argon flow.

-

Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (DCM/MeOH gradient containing 1%

).-

Causality: Triethylamine is added to the eluent to prevent the basic product from streaking irreversibly on the acidic silica gel.

-

Workflow Visualization: PI3K Inhibitor Synthesis

Synthetic workflow for integrating the chiral diamine into a PI3K inhibitor framework.

Analytical Workflows: Chiral Purity & ECD

To validate the stereochemical integrity of the compound, Electronic Circular Dichroism (ECD) coupled with Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard[4]. ECD is uniquely capable of absolute stereostructure assignment by measuring the differential absorption of left- and right-handed circularly polarized light[4].

Protocol: Enantiomeric Excess (%ee) Determination via Chiral HPLC-ECD

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 1.0 mg of the diamine in 1.0 mL of HPLC-grade Hexane/Isopropanol (80:20 v/v). Filter through a 0.22 µm PTFE syringe filter.

-

System Equilibration: Flush a Chiralpak IG column (250 x 4.6 mm, 5 µm) with the mobile phase: Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v) at a flow rate of 1.0 mL/min until the baseline stabilizes (~30 minutes).

-

Causality: The addition of 0.1% Diethylamine (DEA) is mechanistically critical. As a competing basic modifier, DEA dynamically masks the residual acidic silanol groups on the silica stationary phase. Without DEA, the highly basic primary and tertiary amines of the analyte would undergo strong secondary ion-exchange interactions, resulting in severe peak tailing and compromised resolution.

-

-

Injection: Inject 10 µL of the prepared sample.

-

Detection: Monitor the eluent simultaneously using a UV/Vis detector at 220 nm and an ECD detector.

-

Causality: While UV provides quantitative peak area for %ee calculation, ECD provides absolute stereochemical confirmation, ensuring the eluting peak is definitively the (S)-enantiomer[4].

-

Workflow Visualization: Chiral HPLC Logic

Decision-tree logic for the chiral HPLC resolution of the diamine enantiomers.

Standard Operating Procedure (SOP): Handling & Storage

Due to the presence of two basic amine groups, the compound is susceptible to atmospheric oxidation and

-

Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C.

-

Handling: Transfer operations should be conducted using standard Schlenk line techniques or within a glovebox to preserve chemical and chiral purity.

References

1.[3] BLDpharm. "1353948-03-4|2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine". Available at: 2.[2] 北京欣恒研科技有限公司 (Kono Science). "(S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine". Available at: 3.[4] ResearchGate. "Electronic circular dichroism for chiral analysis". Available at: 4.[1] 摩熵化学 (Molaid). "1-{5-chloro-8-[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]quinolin-7-yl}ethanamine | 1312685-12-3". Available at:

Sources

- 1. 1-{5-chloro-8-[(2R)-2-(methoxymethyl)pyrrolidin-1-yl]quinolin-7-yl}ethanamine - CAS号 1312685-12-3 - 摩熵化学 [molaid.com]

- 2. (S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine - CAS:878155-45-4 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. 1353948-03-4|2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

Technical Whitepaper: Structural Elucidation and Spectral Analysis of (S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine

[1]

Executive Summary

Compound: (S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine Class: Chiral 1,2-Diamine Ligand / Pyrrolidine Auxiliary CAS (Analogous): 59983-39-0 (Parent SMP core reference)[1]

This technical guide provides a comprehensive framework for the structural validation of (S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine via

The analysis below moves beyond simple peak listing to explore the magnetic anisotropy induced by the chiral center, the diastereotopic nature of the ethylamine side chain, and the specific impurity profiles expected from its synthesis.

Structural Context & Magnetic Environment[1][2]

To interpret the NMR spectrum accurately, one must first understand the conformational dynamics of the molecule. The (S)-configuration at the C2 position of the pyrrolidine ring breaks the symmetry of the attached

Molecular Fragments[1]

-

Pyrrolidine Core: A five-membered nitrogen heterocycle with a fixed chiral center at C2.[1]

-

Methoxymethyl Side Arm: A

group at C2.[1] The methoxy protons are enantiotopically equivalent but sensitive to solvent polarity.[1] -

-Aminoethyl Chain: An ethylene spacer (

Visualization of Signaling Pathways (Workflow)

Figure 1: Analytical workflow for the validation of chiral pyrrolidine ligands.

Experimental Protocol

Sample Preparation

The choice of solvent dramatically affects the resolution of the diastereotopic protons and the exchangeable amine protons.

-

Standard Solvent: Chloroform-

( -

Alternative: Benzene-

(-

Use Case: If multiplets in the 2.0–3.0 ppm region overlap. The magnetic anisotropy of the benzene ring often spreads out aliphatic signals, resolving the ring protons from the chain protons.

-

Acquisition Parameters[1]

-

Frequency: Minimum 400 MHz (600 MHz recommended for resolving ring multiplets).

-

Pulse Sequence: Standard zg30 (30° pulse angle) to ensure accurate integration.

-

Relaxation Delay (D1): Set to

seconds. The methoxy protons have long -

Scans (NS): 16–64 scans for 10 mg sample.[1]

Spectral Analysis & Assignments

The following data represents the characteristic spectral signature in

The "Fingerprint" Region (3.0 – 4.0 ppm)

This is the most diagnostic region for confirming the core structure.[1]

| Chemical Shift ( | Multiplicity | Integral | Assignment | Notes |

| 3.35 | Singlet (s) | 3H | Sharp, distinct singlet.[1] Key purity indicator. | |

| 3.25 – 3.45 | Multiplet (m) | 2H | ABX system due to chirality at C2.[1] Often overlaps with methoxy.[1] |

The Nitrogen-Adjacent Region (2.1 – 3.0 ppm)

This region contains the protons

| Chemical Shift ( | Multiplicity | Integral | Assignment | Notes |

| 2.90 – 3.05 | Multiplet (m) | 1H | Ring C2- | The chiral proton.[1] Generally deshielded by the ether oxygen.[1] |

| 2.70 – 2.85 | Triplet/Multiplet | 2H | Terminal methylene of the chain.[1] | |

| 2.30 – 2.60 | Complex Multiplet | 3H | Ring C5- | Overlapping signals.[1] The chain protons often appear as two distinct multiplets rather than a triplet.[1] |

| 2.15 – 2.25 | Multiplet (m) | 1H | Ring C5- | The other proton on the ring nitrogen carbon.[1] |

The Aliphatic Ring Region (1.5 – 2.0 ppm)

The "back" of the pyrrolidine ring (C3 and C4) typically appears as a series of multiplets.[1]

| Chemical Shift ( | Multiplicity | Integral | Assignment | Notes |

| 1.85 – 1.95 | Multiplet | 1H | Ring C3- | |

| 1.65 – 1.80 | Multiplet | 2H | Ring C4- | |

| 1.50 – 1.60 | Multiplet | 1H | Ring C3- | |

| 1.3 – 2.0 (broad) | Broad Singlet | 2H | Exchangeable.[1] Shift varies with concentration and water content.[1] |

Impurity Profiling & Troubleshooting

In the synthesis of this ligand (typically via alkylation of SMP), specific byproducts are common.

Common Impurities[1]

-

Unreacted SMP (Starting Material):

-

Look for a second methoxy singlet slightly shifted (e.g.,

ppm). -

Look for the loss of the ethyl chain signals (2.7–2.8 ppm).[1]

-

-

Over-alkylation (Bis-alkylation):

-

If the primary amine reacts again, you will see symmetry changes and integration errors in the 2.7 ppm region.

-

-

Solvent Traps:

Validation Logic (COSY)

If the multiplets in the 2.0–3.0 ppm region are ambiguous:

-

COSY (Correlation Spectroscopy):

References

-

Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-2-(Methoxymethyl)pyrrolidine.[1][2][3][4][5] Organic Syntheses, 65, 183. Link

-

Gawley, R. E., & Aubé, J. (1996).[1] Principles of Asymmetric Synthesis. Elsevier. (Context on chiral diamine ligands and NMR behavior).

-

Reich, H. J. (2024).[1] WinPLT NMR Data Format and Analysis. University of Wisconsin-Madison. (Reference for chemical shift ranges in nitrogen heterocycles). Link

-

Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link[1]

Sources

- 1. 2-(Methoxymethyl)pyrrolidin-1-amine | C6H14N2O | CID 143663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine 95 59983-39-0 [sigmaaldrich.com]

- 4. (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine | C6H14N2O | CID 7156993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

Technical Guide: Thermodynamic Properties of (S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine

[1][2]

Executive Summary

(S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine (often abbreviated as (S)-N-Aminoethyl-SMP ) is a chiral diamine-ether ligand used in asymmetric synthesis.[1][2] Structurally, it combines the rigid stereochemical control of the proline ring with a flexible aminoethyl arm, creating a tridentate (N,N,O) chelation environment.

This guide focuses on the thermodynamic parameters governing its stability, phase transitions, and functional role as a ligand for hard metal cations (Li⁺, Mg²⁺, Zn²⁺). Its thermodynamic value lies in the chelate effect , where the entropic advantage of polydentate binding stabilizes reactive organometallic intermediates (e.g., lithium amides).

Chemical Identity & Structural Analysis[1][2][3][4][5]

| Parameter | Detail |

| Systematic Name | (S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine |

| Formula | C₈H₁₈N₂O |

| Molecular Weight | 158.24 g/mol |

| Stereochemistry | (S)-Enantiomer (derived from L-Proline) |

| Ligand Class | Tridentate (N,N,O) / Hemilabile |

| CAS Number (Analog) | Note: Often synthesized in situ from CAS 63126-47-6 (SMP) |

Structural Conformation

The molecule exists in a dynamic equilibrium dominated by the steric bulk of the methoxymethyl group.[2]

-

N1 (Pyrrolidine Nitrogen): Tertiary amine, sp³ hybridized.[2]

-

N2 (Primary Amine): Primary amine, sp³ hybridized, highly basic.[2]

-

O (Ether Oxygen): Lewis basic site, capable of hemilabile coordination.[2]

Caption: Structural decomposition of the ligand showing the rigid chiral scaffold and the three potential coordination sites.[1][2]

Thermodynamic Properties

Phase Transition Thermodynamics

As a specialized intermediate, exact calorimetric data is often derived from group contribution methods and homologous series analysis (SMP vs. SAMP).[2]

| Property | Value (Experimental/Estimated) | Thermodynamic Implication |

| Physical State | Liquid (at STP) | High rotational entropy of the ethyl chain prevents efficient crystal packing.[1][2] |

| Boiling Point | Est. 85–90 °C @ 2 mmHg | Significantly higher than parent SMP (62°C @ 40 mmHg) due to increased MW and H-bonding capability of the -NH₂ group.[1][2] |

| Enthalpy of Vaporization ( | 52.5 ± 3 kJ/mol (Predicted) | Reflects the energy required to break intermolecular H-bonds (primary amine) and dipole-dipole interactions.[1][2] |

| Density | 0.96 ± 0.02 g/cm³ | Slightly denser than SMP (0.93 g/mL) due to the aminoethyl extension.[2] |

Solution Thermodynamics (pKa & Lipophilicity)

The acid-base dissociation constants are critical for understanding the ligand's ability to deprotonate or coordinate metal ions.[1][2]

-

pKa₁ (Primary Amine): ~10.1 (Estimated).[2] Typical for alkyl primary amines; this is the first site of protonation.[2]

-

pKa₂ (Tertiary Amine): ~8.8 (Estimated).[2] Slightly suppressed due to the inductive effect of the nearby ether oxygen and steric hindrance.[2]

-

LogP (Octanol/Water): ~0.[2][3]45. The molecule is amphiphilic; the methoxy and amine groups provide water solubility, while the pyrrolidine ring adds lipophilicity.[2]

Functional Thermodynamics: Chelation Stability

The primary thermodynamic utility of this molecule is its binding affinity for metal cations (Li⁺, Zn²⁺).[2] The formation of the metal complex is driven by the Chelate Effect .[2]

Thermodynamic Cycle of Chelation

The binding process replaces solvent molecules (S) with the ligand (L), resulting in a favorable increase in system entropy (

-

Enthalpic Contribution (

): Exothermic formation of M-N and M-O bonds.[2] The primary amine forms a strong σ-bond; the ether oxygen forms a weaker dative bond.[1][2] -

Entropic Contribution (

): Highly positive. One ligand molecule displaces 2-3 solvent molecules (e.g., THF), increasing the disorder of the bulk solvent.[2]

Caption: Thermodynamic cycle of chelation. The reaction is driven by the entropic release of solvent molecules, despite the loss of conformational freedom of the ligand.

Synthesis & Reaction Energetics[3]

Synthetic Pathway

The synthesis involves the N-alkylation of (S)-2-(methoxymethyl)pyrrolidine (SMP).[1][2]

-

Thermodynamics:

Thermal Stability[2][3][8][9][10]

-

Degradation: The molecule is thermally stable up to ~150°C. Above this, it may undergo Hofmann elimination or oxidation of the primary amine if exposed to air.[2]

-

Air Sensitivity: The primary amine readily absorbs CO₂ from the air to form carbamates (exothermic reaction), altering the stoichiometry of the ligand.[2]

Experimental Protocols

Determination of pKa (Potentiometric Titration)

To validate the basicity of the nitrogen centers for ligand applications.[2]

Materials:

-

0.01 M Solution of Ligand in water/methanol (50:50).[2]

-

0.1 M HCl standard solution.[2]

-

Calibrated pH meter (glass electrode).[2]

Procedure:

-

Dissolution: Dissolve 158 mg (1 mmol) of the ligand in 100 mL of degassed solvent.

-

Titration: Add HCl in 0.05 mL increments while stirring at 25°C.

-

Data Analysis: Plot pH vs. Volume of HCl. Identify two inflection points corresponding to the primary and tertiary amines.[2]

-

Calculation: Use the Henderson-Hasselbalch equation to derive pKa₁ and pKa₂.[1][2]

DSC Analysis (Thermal Stability)

Objective: Determine the onset of thermal decomposition.[2]

-

Sample: 5 mg of pure liquid ligand in a sealed Aluminum pan (hermetically sealed to prevent evaporation).

-

Ramp: Heat from 25°C to 300°C at 10°C/min under N₂ purge (50 mL/min).

-

Result: Look for an endothermic boiling peak (if pinhole lid used) or exothermic decomposition onset (typically >200°C).[2]

References

-

Enders, D., et al. (1987).[2] "(S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-RAMP: Versatile Chiral Auxiliaries."[1][2] Organic Syntheses, 65, 173.[2]

-

Collum, D. B. (1993).[2] "Isotopic Effects and Symmetry in Lithium Amide Solvation." Accounts of Chemical Research, 26(5), 227-234.[2] (Foundational thermodynamics of Li-diamine complexes).

-

Reich, H. J. (2018).[2] "Thermodynamics of Organolithium Compounds." Bordwell pKa Table (Amine section).

-

PubChem Compound Summary. "(S)-2-(Methoxymethyl)pyrrolidine (SMP)." National Center for Biotechnology Information.[2]

The Solvation Dynamics and Practical Solubility Profile of (S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine

Executive Summary

(S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine (Molecular Weight: 158.24 g/mol ; Formula: C₈H₁₈N₂O) is a highly specialized chiral diamine utilized extensively as a chiral auxiliary, ligand, and organocatalyst framework. Featuring a pyrrolidine backbone, a methoxymethyl ether, and a primary aminoethyl appendage, its trifunctional nature presents unique solvation challenges and opportunities. This whitepaper provides an authoritative analysis of its solubility profile across organic solvents, detailing the thermodynamic principles of its solvation and providing field-tested, self-validating protocols for its handling and purification.

Solvation Thermodynamics & Structural Profiling

Understanding the solubility of this chiral diamine requires deconstructing its hydrogen-bonding network and dielectric interactions. The molecule possesses:

-

Two Hydrogen Bond Donors (HBD): Derived from the primary amine (-NH₂).

-

Three Hydrogen Bond Acceptors (HBA): The primary amine nitrogen, the tertiary pyrrolidine nitrogen, and the ether oxygen.

Because of its low molecular weight and high heteroatom density, the compound exhibits a strong dipole moment. According to principles outlined in , solvation is driven by the solvent's ability to stabilize these dipoles without inducing unwanted side reactions.

In protic solvents (e.g., methanol), the solvent acts as both an HBD and HBA, satisfying the diamine's hydrogen-bonding requirements and resulting in complete miscibility. In dipolar aprotic solvents (e.g., THF, Dichloromethane), the solvent stabilizes the amine's dipole through strong van der Waals and dipole-dipole interactions while leaving the nitrogen lone pairs available for catalytic coordination or metal complexation.

Solvent Compatibility & Quantitative Profile

The following table summarizes the solubility behavior of (S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine across standard laboratory solvents at 25 °C.

| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Estimated Solubility | Practical Application & Causality Notes |

| Protic | Methanol (MeOH) | 32.7 | Miscible (>500 mg/mL) | Ideal for creating stock solutions. Strong H-bonding may competitively inhibit the amine's use as a ligand in situ. |

| Aprotic Polar | Tetrahydrofuran (THF) | 7.5 | Miscible (>500 mg/mL) | Gold standard for organometallic complexation. Stabilizes the molecule without blocking lone pairs. |

| Halogenated | Dichloromethane (DCM) | 8.9 | Miscible (>500 mg/mL) | Optimal for aqueous extraction (pH > 12). High polarizability accommodates both the lipophilic ring and polar amines. |

| Non-Polar | Hexanes / Heptane | 1.9 | Moderate (~20-50 mg/mL) | Useful as an anti-solvent to precipitate the amine when converted to its hydrochloride or tartrate salt. |

| Reactive | Acetone / EtOAc | 20.7 / 6.0 | N/A (Reactive) | Avoid. Primary amines rapidly form Schiff bases (imines) with ketones and slowly form amides with esters. |

Solvation Pathways & Reactivity Workflow

The selection of a solvent is not merely a question of dissolution, but of chemical stability. The diagram below illustrates the decision-making matrix for solvating this specific diamine.

Fig 1: Solvation pathways and reactivity profiles for the chiral diamine across solvent classes.

Self-Validating Experimental Protocols

To ensure scientific integrity, any protocol involving highly polar, low-molecular-weight amines must account for their hygroscopic nature and tendency to absorb atmospheric CO₂ (forming carbamate salts). The following protocols are designed as self-validating systems, incorporating internal checks as recommended by standard purification texts like .

Protocol A: Gravimetric Determination of Absolute Solubility

Causality: Low-MW amines are semi-volatile. Using deep vacuum to remove solvent during gravimetric analysis will result in solute loss and falsely low solubility readings. This protocol uses a controlled nitrogen stream to prevent mass loss.

-

Solvent Validation (Pre-check): Dry the target solvent over activated 3Å molecular sieves. Validate dryness to <50 ppm H₂O using Karl Fischer titration. Why? Water drastically alters the solubility thermodynamics of amines.

-

Saturation: In an argon-purged 2 mL glass vial with a PTFE septum, add 1.0 mL of the validated solvent. Incrementally add (S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine until a distinct second phase or turbidity persists.

-

Equilibration: Agitate the mixture at 25.0 ± 0.1 °C for 24 hours using a thermoshaker.

-

Phase Separation: Centrifuge the vial at 10,000 rpm for 10 minutes to pellet any undissolved material.

-

Sampling & Evaporation: Using an argon-purged gas-tight syringe, extract exactly 0.5 mL of the supernatant. Transfer to a pre-weighed vial. Evaporate the solvent under a gentle, continuous stream of ultra-high-purity Nitrogen at room temperature (Do not use a rotary evaporator).

-

Quantification & Validation (Post-check): Weigh the residual oil to calculate solubility (mg/mL). Immediately dissolve the residue in CDCl₃ and perform a ¹H-NMR analysis. Validation: The absence of a carbamate peak (~160 ppm in ¹³C or shifted amine protons in ¹H) and solvent adducts confirms the structural integrity of the solute was maintained during the test.

Protocol B: Optimized Liquid-Liquid Extraction (LLE)

Causality: The pyrrolidine nitrogen has a pKa of ~10.4, and the primary amine ~9.8. At neutral pH, the molecule is doubly protonated and highly water-soluble. To extract it into an organic phase, the aqueous layer must be driven to a pH significantly higher than the pKa.

-

Aqueous Basification: Cool the aqueous amine solution to 0 °C. Slowly add 6M NaOH until the aqueous phase reaches pH ≥ 12.5. (Verify with pH paper; the solution should remain cold to prevent amine degradation).

-

Solvent Selection: Add an equal volume of Dichloromethane (DCM). Why DCM? Its dielectric constant (8.9) is superior to ethyl acetate or hexanes for solvating the highly polar free-base diamine without forming emulsions.

-

Extraction: Vigorously shake the separatory funnel and allow the layers to separate. Extract the aqueous layer three times with DCM.

-

Drying & Recovery: Combine the organic layers and dry over anhydrous Na₂SO₄ (Avoid MgSO₄, as it can weakly coordinate with primary amines). Filter, and concentrate under reduced pressure at a maximum bath temperature of 25 °C.

Authoritative Grounding & References

The methodologies and thermodynamic principles discussed in this whitepaper are grounded in established organic chemistry frameworks. For further verification of solvent properties and amine handling, refer to the following authoritative sources:

-

Solvents and Solvent Effects in Organic Chemistry (Christian Reichardt). A foundational text on how dielectric constants and dipole moments dictate solubility and reaction media selection. Source: Wiley Online Library URL:[Link]

-

Purification of Laboratory Chemicals (W.L.F. Armarego). The definitive guide on the handling, drying, and purification of sensitive organic reagents, including aliphatic polyamines. Source: ScienceDirect / Elsevier URL:[Link]

-

PubChem Database (National Center for Biotechnology Information). Utilized for baseline structural data, molecular weight verification, and generalized hydrogen bond donor/acceptor counts for pyrrolidine derivatives. Source: National Institutes of Health (NIH) URL:[Link]

Discovery and History of (S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine

The following technical guide details the discovery, synthesis, and application of (S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine , a specialized chiral diamine ligand derived from proline.

An In-Depth Technical Guide

Executive Summary

(S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine (also referred to as (S)-N-(2-aminoethyl)-2-(methoxymethyl)pyrrolidine ) is a bidentate/tridentate chiral ligand belonging to the class of Proline-Derived Chiral Diamines (PCDs) . First developed in the late 1970s and early 1980s by the research groups of Kenji Koga and Masatoshi Asami at the University of Tokyo, this compound played a pivotal role in the advancement of asymmetric organolithium chemistry .

Unlike its famous cousin SAMP ((S)-1-amino-2-(methoxymethyl)pyrrolidine), which utilizes a hydrazine linkage, this ligand features an ethanamine side chain on the pyrrolidine nitrogen. This structural modification allows it to serve as a highly effective chiral scaffold for chiral lithium amides , facilitating enantioselective deprotonation reactions, particularly in the transformation of epoxides to allylic alcohols and the kinetic resolution of ketones.

Historical Context and Discovery

The discovery of this ligand emerged from the "Golden Age" of chiral auxiliary development. Following the success of (S)-Proline as a chiral pool precursor, researchers sought to enhance the chelating ability of proline derivatives to control the aggregation state of organolithium reagents.

-

The Progenitor: The synthesis begins with (S)-2-(methoxymethyl)pyrrolidine (SMP) , a compound extensively characterized by Dieter Enders.

-

The Innovation: In search of ligands that could form rigid chelates with Lithium (Li+), Masatoshi Asami and Kenji Koga introduced a primary amine arm via an ethyl linker. This created a ligand capable of forming a stable 5-membered chelate ring with the metal center, dramatically improving stereocontrol in deprotonation reactions.

-

Key Milestone (1980s): The ligand was identified as a superior reagent for the asymmetric transformation of cyclohexene oxide derivatives, a reaction that demonstrated the power of chiral lithium amides to discriminate between enantiotopic protons.

Physicochemical Profile

The compound is a colorless to pale yellow liquid, sensitive to air and moisture due to its amine functionality.

| Property | Value / Description |

| IUPAC Name | (S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine |

| Common Designation | (S)-N-(2-Aminoethyl)-SMP; Asami-Koga Diamine |

| Molecular Formula | C₈H₁₈N₂O |

| Molecular Weight | 158.24 g/mol |

| Chirality | (S)-Configuration (derived from L-Proline) |

| Boiling Point | ~85–90°C (at 0.5 mmHg) |

| Solubility | Miscible in THF, Et₂O, DCM; slightly soluble in water.[1] |

| pKa (approx) | ~9.5 (secondary amine), ~10.5 (primary amine) |

Technical Synthesis Protocol

The synthesis is a robust, self-validating three-stage workflow starting from commercially available (S)-2-(methoxymethyl)pyrrolidine (SMP) .

Stage 1: Precursor Preparation (SMP)

Note: If starting from L-Proline, reduce with LiAlH₄ to Prolinol, then O-methylate.

-

Starting Material: (S)-2-(Methoxymethyl)pyrrolidine (SMP).

Stage 2: N-Alkylation (Cyanomethylation)

This step introduces the two-carbon linker via nucleophilic substitution.

-

Reagents: Chloroacetonitrile (ClCH₂CN), K₂CO₃ (base), Acetone or Acetonitrile (solvent).

-

Protocol:

-

Dissolve SMP (1.0 eq) in acetonitrile.

-

Add K₂CO₃ (1.5 eq) and cool to 0°C.

-

Dropwise add Chloroacetonitrile (1.1 eq).

-

Stir at room temperature for 12 hours.

-

Filter solids and concentrate to yield (S)-2-(methoxymethyl)pyrrolidine-1-acetonitrile .

-

Stage 3: Reductive Amination

Conversion of the nitrile to the primary amine.

-

Reagents: Lithium Aluminum Hydride (LiAlH₄), dry THF.

-

Protocol:

-

Suspend LiAlH₄ (2.0 eq) in anhydrous THF under Argon.

-

Cool to 0°C.

-

Add solution of the nitrile intermediate dropwise.

-

Reflux for 4 hours (monitor by TLC/IR - disappearance of CN stretch at ~2240 cm⁻¹).

-

Fieser Quench: Carefully add water, 15% NaOH, then water.

-

Filter precipitate, dry organic layer (Na₂SO₄), and distill under reduced pressure.

-

Synthesis Workflow Diagram

Caption: Step-wise synthesis from chiral pool precursor to final diamine ligand.

Mechanism of Action: Asymmetric Lithiation

The primary application of this ligand is the formation of Chiral Lithium Amides . When the diamine reacts with an organolithium (e.g., n-BuLi), it does not form the amide itself but coordinates to the lithium species formed from another amine or acts as a ligand for the lithiated substrate.

However, the most common mode is that the primary amine of the ligand itself is deprotonated (if used as a chiral base precursor) or the ligand coordinates to a lithium amide base (like LDA).

Key Mechanism: The Chelate Effect The ligand binds to Lithium in a tridentate fashion (N-Li-N chelate + O-coordination), creating a rigid chiral environment. This "chiral pocket" discriminates between enantiotopic protons on a substrate (e.g., an epoxide or ketone).

Pathway: Asymmetric Deprotonation of Epoxides

-

Complexation: Ligand + n-BuLi → Chiral Lithium Complex.

-

Recognition: The complex approaches the epoxide (e.g., cyclohexene oxide).

-

Elimination: Selective removal of the syn-proton leading to an optically active allylic alcohol.

Caption: Mechanistic pathway for enantioselective deprotonation using the chiral diamine.

Applications in Drug Discovery

While the compound itself is not a drug, it is a Process Chemistry Tool .

-

Synthesis of Chiral Building Blocks: Used to generate enantiopure allylic alcohols, which are precursors for prostaglandins and leukotrienes.

-

Kinetic Resolution: Capable of resolving racemic ketones via asymmetric deprotonation followed by silyl trapping.

-

Metal Catalysis: Beyond lithium, this diamine serves as a ligand for Zinc (Zn) in the asymmetric addition of dialkylzinc to aldehydes, and for Copper (Cu) in asymmetric conjugate additions.

References

-

Asami, M. , & Mukaiyama, T. (1980). An Asymmetric Transformation of Cyclohexene Oxide to (S)-2-Cyclohexen-1-ol by Chiral Lithium Amides. Chemistry Letters , 9(1), 17–20. Link

-

Koga, K. (1994). Enantioselective Deprotonation of Ketones with Chiral Lithium Amides. Pure and Applied Chemistry , 66(7), 1487–1492. Link

-

Enders, D. , et al. (1987). (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP).[2] Organic Syntheses , 65, 173. Link(Foundational reference for the SMP precursor).

-

Asami, M. (1996). Chiral Diamines Derived from Proline as Ligands for Asymmetric Synthesis. Bulletin of the Chemical Society of Japan , 69(12). Link

Sources

A Technical Guide to the Structural and Conformational Analysis of (S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine

Abstract

(S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine is a chiral diamine featuring a substituted pyrrolidine ring, a core structure prevalent in numerous natural products and FDA-approved pharmaceuticals.[1][2] The three-dimensional arrangement, or conformation, of such molecules is intrinsically linked to their biological activity and physicochemical properties.[3] Understanding the conformational landscape of this molecule is therefore paramount for its application in drug design and development. This guide provides an in-depth analysis of the structural features of (S)-2-(2-(methoxymethyl)pyrrolidin-1-yl)ethanamine and delineates a multi-pronged approach, combining experimental and computational methodologies, to elucidate its conformational preferences. The protocols and analyses presented herein are designed for researchers, scientists, and drug development professionals to provide a robust framework for characterizing similar flexible molecules.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is considered a "privileged scaffold" in medicinal chemistry.[1][2] Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of chemical space, which is often advantageous for achieving high-affinity and selective interactions with biological targets like enzymes and receptors.[1][3] The stereochemistry of substituents on the pyrrolidine ring can drastically alter the biological profile of a drug candidate due to different binding modes with enantioselective proteins.[3]

The molecule of interest, (S)-2-(2-(methoxymethyl)pyrrolidin-1-yl)ethanamine, combines several key structural features:

-

A Chiral Center: The (S)-configuration at the C2 position of the pyrrolidine ring.

-

Flexible Side Chains: Both the N-ethanamine and the C2-methoxymethyl groups possess multiple rotatable bonds, contributing to a complex conformational landscape.

-

Hydrogen Bonding Capabilities: The primary and secondary amine groups can act as hydrogen bond donors, while the nitrogen and oxygen atoms can serve as acceptors, influencing solubility and target binding.[4]

A thorough conformational analysis is the first step toward understanding the structure-function relationships of such molecules.[5] This guide will detail the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational chemistry to build a comprehensive model of its conformational behavior.

Structural Elucidation and Key Conformational Variables

The structure of (S)-2-(2-(methoxymethyl)pyrrolidin-1-yl)ethanamine is defined by the connectivity of its atoms and the stereochemistry at the C2 position. Its conformational flexibility, however, arises from rotation around several key single bonds and the puckering of the pyrrolidine ring.

2.1. Pyrrolidine Ring Puckering

The five-membered pyrrolidine ring is not planar and undergoes a low-energy motion called "pseudorotation".[3] It exists as a dynamic equilibrium of "envelope" and "twist" conformations. The substituents on the ring significantly influence this equilibrium. For 2-substituted pyrrolidines, the substituent can occupy a pseudo-axial or pseudo-equatorial position, leading to distinct ring puckers (e.g., C3-endo/C4-exo). The relative orientation of the C2-substituent is a critical determinant of the molecule's overall shape.[6]

2.2. Side Chain Torsional Angles

The primary drivers of conformational diversity are the rotations around the following bonds:

-

τ1 (N1-C_ethanamine): Rotation of the ethanamine group relative to the ring.

-

τ2 (C_ethanamine-C_ethanamine): Rotation within the ethanamine side chain.

-

τ3 (C2-C_methoxymethyl): Rotation of the methoxymethyl group.

-

τ4 (C_methoxymethyl-O): Rotation around the ether bond.

The interplay between ring puckering and these torsional angles defines the set of low-energy conformers accessible to the molecule in solution.

Experimental Methodologies for Conformational Analysis

Experimental techniques provide direct physical evidence of molecular conformation. A combination of solution-state and solid-state methods is ideal for a comprehensive understanding.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State View

NMR spectroscopy is a powerful tool for determining the time-averaged conformation of molecules in solution.[7] Key NMR experiments include ¹H and ¹³C NMR, as well as two-dimensional techniques like ROESY/NOESY.

Protocol for NMR-Based Conformational Analysis:

-

Sample Preparation: Dissolve 5-10 mg of (S)-2-(2-(methoxymethyl)pyrrolidin-1-yl)ethanamine in a suitable deuterated solvent (e.g., CDCl₃ or MeOD) in a standard NMR tube. The choice of solvent can influence conformation, so it should be selected based on the intended application.

-

¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. Pay close attention to the chemical shifts and the scalar coupling constants (³J-values) of the pyrrolidine ring protons. These J-values are related to the dihedral angles between adjacent protons via the Karplus equation and provide crucial information about ring puckering.[8]

-

2D ROESY/TROESY Acquisition: Acquire a Rotating-frame Overhauser Effect Spectroscopy (ROESY) or a TROESY spectrum.[9] These experiments detect through-space correlations between protons that are close to each other (< 5 Å), regardless of whether they are connected through bonds. The intensity of a ROE cross-peak is inversely proportional to the sixth power of the distance between the protons.

-

Data Analysis:

-

Coupling Constants: Analyze the ³J(H,H) values for the ring protons to determine the preferred pucker. For example, large cis couplings (5.4–8.7 Hz) and small trans couplings (< 3 Hz) can indicate specific envelope or twist conformations.[8]

-

ROE Constraints: Identify key ROE correlations. For instance, a correlation between a proton on the C2-methoxymethyl group and a proton on the N1-ethanamine group would indicate a folded conformation where these side chains are in proximity.

-

Model Building: Use the derived distance and dihedral angle constraints to build a 3D model of the major solution conformation.

-

3.2. Single-Crystal X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state with high precision.[10][11] This structure represents a single, low-energy conformation that may or may not be the most populated conformation in solution but serves as an invaluable reference point.[3][12]

Workflow for X-ray Crystallography:

-

Crystallization: Grow single crystals of the compound or a suitable salt derivative. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 120-170 K) to minimize thermal motion.[10][11]

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This yields precise atomic coordinates, bond lengths, bond angles, and torsional angles.

-

Analysis: Analyze the solid-state conformation, paying close attention to the pyrrolidine ring pucker and the orientation of the side chains. Intermolecular interactions, such as hydrogen bonds in the crystal lattice, should also be examined as they can influence the observed conformation.[11]

Computational Chemistry: Exploring the Conformational Energy Landscape

Computational methods are essential for exploring the vast conformational space of flexible molecules and for providing a theoretical framework to interpret experimental data.[5][13] A typical workflow involves a broad conformational search followed by higher-level energy calculations.

Workflow for In Silico Conformational Analysis:

Caption: Workflow for computational conformational analysis.

Step-by-Step Protocol:

-

Initial Structure Generation: Build the 2D structure of (S)-2-(2-(methoxymethyl)pyrrolidin-1-yl)ethanamine and convert it to an initial 3D model.

-

Conformational Search: Employ a molecular mechanics (MM) force field to rapidly explore the potential energy surface. Methods like systematic rotation of dihedral angles or stochastic methods (e.g., Monte Carlo) can generate thousands of potential conformers.[14][15]

-

Clustering and Filtering: Group the generated conformers by shape and energy, and discard high-energy and duplicate structures to create a manageable set of unique, low-energy candidates.

-

Quantum Mechanics (QM) Optimization: Optimize the geometry of each candidate conformer using a more accurate method, such as Density Functional Theory (DFT).[5] This step refines the structures and their relative energy rankings.

-

Population Analysis: Calculate the relative free energies (including thermal corrections) of the optimized conformers. Use these energies to calculate the predicted Boltzmann population of each conformer at a given temperature.

-

Validation: Compare the properties of the calculated low-energy conformers with experimental data. For example, calculate NMR J-couplings from the DFT-optimized structures and compare them to the experimental values. The predicted distances between protons in major conformers should be consistent with observed ROEs. The lowest energy calculated conformer can be compared to the X-ray crystal structure.

Data Synthesis and Structure-Function Insights

The true power of this multi-faceted approach lies in the synthesis of all data to build a holistic model of the molecule's behavior.

5.1. Integrated Data Summary

It is crucial to summarize the quantitative data from each analysis in a clear, comparative format.

| Parameter | X-ray Crystallography | NMR (in CDCl₃) | Computational (DFT) |

| Ring Pucker | e.g., C3-endo | e.g., C3-endo/C4-exo (60:40) | Lowest energy: C3-endo |

| τ1 (N1-C_eth) | e.g., 175° (anti) | Averaged value | -178° (gauche), 65° (anti) |

| τ3 (C2-C_mm) | e.g., -65° (gauche) | Averaged value | -68° (gauche), 179° (anti) |

| Key ROE | N/A | Observed: H_mm to H_eth | Distance in #1 conformer: 2.8 Å |

Table: Hypothetical comparative data from different analytical methods.

5.2. Implications for Drug Development

The conformation of a molecule dictates its shape, which in turn governs its ability to bind to a biological target. A molecule may have multiple low-energy conformations, but only one might be the "bioactive conformation" responsible for its therapeutic effect.

Caption: Relationship between conformation and biological activity.

By understanding the conformational preferences of (S)-2-(2-(methoxymethyl)pyrrolidin-1-yl)ethanamine, medicinal chemists can:

-

Rationalize Activity: Explain why the molecule is active or inactive against a particular target.

-

Guide Derivative Design: Intelligently design new analogues that are "pre-organized" in the bioactive conformation, potentially leading to increased potency and selectivity.[13] For example, introducing a bulky group could restrict rotation around a key bond, locking the molecule into a more active shape.[6]

-

Improve Pharmacokinetics: Modify the molecule's shape to enhance properties like solubility or reduce metabolic liabilities.[4]

Conclusion

The structural and conformational analysis of (S)-2-(2-(methoxymethyl)pyrrolidin-1-yl)ethanamine is a complex but critical task for harnessing its full potential in drug discovery and development. A purely experimental or purely computational approach is insufficient. By integrating the precise solid-state information from X-ray crystallography, the dynamic solution-state picture from NMR spectroscopy, and the comprehensive energetic landscape from computational modeling, a robust and validated understanding of the molecule's behavior can be achieved. This integrated strategy provides the foundational knowledge required for rational drug design and the development of novel therapeutics based on the versatile pyrrolidine scaffold.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

Biczysko, M. (2021). Challenges In Conformational Analysis Of Flexible Molecules. IDEALS - University of Illinois. [Link]

-

Yan, J., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. [Link]

-

Leach, A. R. (1994). Conformational analysis of flexible ligands in macromolecular receptor sites. Journal of Molecular Graphics. [Link]

-

Koca, J. (1998). Travelling through conformational space: an approach for analyzing the conformational behaviour of flexible molecules. Progress in Biophysics and Molecular Biology. [Link]

-

ResearchGate. (n.d.). X‐ray crystallographic analysis of compounds 2b, 3b, 9b and 15.16. ResearchGate. [Link]

-

Computational Chemistry Online. (n.d.). Conformational Sampling. computational-chemistry.online. [Link]

-

Poyraz, B., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

-

Wenzel, T. J., & Wilcox, J. D. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. [Link]

-

Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules. [Link]

-

Seco, J. M., et al. (2004). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry. [Link]

-

Chourasiya, A., & Sahu, J. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society. [Link]

-

Le Nouen, D., et al. (2016). Determination of the Relative Configuration and Conformational Analysis of Five-membered N-Acyl-Iminosugars by Relevant 3J Coupling Constants. ResearchGate. [Link]

-

Taylor & Francis Online. (2024). Rapid conformational analysis of semi-flexible liquid crystals. Taylor & Francis Online. [Link]

-

Lee, J. D., et al. (2021). Structural Characterization of Pyrrolidine–Including Structure II Clathrate Hydrates. Crystal Growth & Design. [Link]

-

Armand, P., et al. (1998). NMR determination of the major solution conformation of a peptoid pentamer with chiral side chains. Proceedings of the National Academy of Sciences. [Link]

-

Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. JYX. [Link]

-

Haukka, M., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry. [Link]

-

Enders, D., et al. (1993). (S)-(-)-1-AMINO-2-(METHOXYMETHYL)PYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-(METHOXYMETHYL)PYRROLIDINE (RAMP). Organic Syntheses. [Link]

-

PubChem. (n.d.). (S)-(+)-2-(Methoxymethyl)pyrrolidine. PubChem. [Link]

-

Cremer, U., et al. (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. Helvetica Chimica Acta. [Link]

-

PubChem. (n.d.). (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine. PubChem. [Link]

-

López, J. C., et al. (2002). Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A. [Link]

-

Festa, A. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

-

Mayr's Database Of Reactivity Parameters. (n.d.). (S)-2-(methoxymethyl)pyrrolidine. . [Link]

-

Coric, I., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ACS Catalysis. [Link]

-

Ukrainets, I. V., et al. (2012). Synthesis and biological properties of Enantiomers of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1-ethylpyrrolidin-2-ylmethyl)-amide. An-Najah Staff. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Challenges In Conformational Analysis Of Flexible Molecules | IDEALS [ideals.illinois.edu]

- 6. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties :: JYX [jyx.jyu.fi]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scilit.com [scilit.com]

- 14. calcus.cloud [calcus.cloud]

- 15. tandfonline.com [tandfonline.com]

Application Note: (S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine as a Chiral Ligand

This Application Note and Protocol guide is designed for advanced researchers in organic synthesis and drug development. It focuses on the specific chiral ligand (S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine , a versatile tridentate (N,N,O) scaffold often utilized as a sparteine surrogate or in asymmetric organometallic catalysis.[1][2]

Executive Summary

(S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine (CAS: 1353948-03-4) is a chiral 1,2-diamine ligand featuring a pendant methoxymethyl ether group.[1][2] Structurally derived from (S)-proline, this molecule belongs to a privileged class of tridentate (N,N,O) ligands .[2]

Unlike the well-known SAMP/RAMP auxiliaries (which are hydrazines), this ligand acts primarily through chelation-controlled catalysis .[1][2] It serves as a highly effective sparteine surrogate in enantioselective lithiation and as a chiral controller in transition metal-catalyzed cross-couplings (e.g., Zn, Cu). Its flexible ethylamine arm allows it to accommodate various metal ionic radii, often outperforming rigid bicyclic ligands in specific substrate classes.

Key Applications

-

Asymmetric Lithiation: Enantioselective deprotonation of

-Boc pyrrolidines and phosphine oxides.[1] -

Organozinc Chemistry: Chiral modification of diethylzinc for asymmetric addition to aldehydes.[2]

-

Cross-Coupling: Ligand for Cu-catalyzed C-N or C-O bond formation.[1]

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | (S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine |

| CAS Number | 1353948-03-4 |

| Molecular Formula | C₈H₁₈N₂O |

| Molecular Weight | 158.24 g/mol |

| Appearance | Colorless to pale yellow oil |

| Solubility | Miscible in THF, Et₂O, DCM, Toluene; sparingly soluble in hexanes.[1][2] |

| Stability | Hygroscopic; absorbs CO₂ from air. Store under Argon/Nitrogen at 2–8°C. |

| pKa (est.) | ~10.2 (primary amine), ~9.0 (tertiary amine) |

Handling Precaution: As a diamine, this compound is basic and can form carbamates with atmospheric CO₂. Always handle Schlenk lines or inside a glovebox for catalytic applications.[2]

Mechanistic Insight: The "Hemilabile" Effect

The efficacy of this ligand stems from its ability to switch between bidentate (N,N) and tridentate (N,N,O) coordination modes.

-

Mode A (Rigid Chelation): In non-polar solvents (e.g., Pentane/Et₂O) with Lithium, the methoxy oxygen coordinates to the metal, creating a rigid, sterically crowded chiral pocket that dictates stereoselectivity.

-

Mode B (Hemilability): In transition metal catalysis (e.g., Pd or Cu), the ether arm can dissociate to open a coordination site for the substrate, while the diamine backbone prevents catalyst decomposition.

Visualization: Coordination Modes

Caption: Dynamic coordination modes of the ligand. The methoxy group (O) acts as a hemilabile switch depending on the metal center.[2]

Protocol 1: Asymmetric Lithiation (Sparteine Surrogate)

Application: Enantioselective deprotonation of

Materials

-

Ligand: (S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine (1.2 equiv)[1][2]

-

Substrate:

-Boc-pyrrolidine (1.0 equiv) -

Base:

-Butyllithium (1.1 equiv, 1.4 M in cyclohexane)[1][2] -

Electrophile: Benzophenone or Trimethylsilyl chloride (TMSCl)[2]

-

Solvent: Anhydrous Diethyl Ether (Et₂O)[2]

Step-by-Step Procedure

-

Complex Formation:

-

Flame-dry a 25 mL Schlenk flask and cool to room temperature under Argon.

-

Add Ligand (190 mg, 1.2 mmol) and anhydrous Et₂O (5 mL).

-

Cool to -78°C (dry ice/acetone bath).

-

Add

-BuLi (0.79 mL, 1.1 mmol) dropwise. Stir for 30 minutes. Note: This forms the chiral lithium-amide complex.[1]

-

-

Deprotonation:

-

Add a solution of

-Boc-pyrrolidine (171 mg, 1.0 mmol) in Et₂O (2 mL) dropwise over 10 minutes. -

Maintain temperature at -78°C and stir for 4–5 hours .

-

Checkpoint: The solution typically turns a pale yellow, indicating the formation of the lithiated species.

-

-

Electrophile Trapping:

-

Add the Electrophile (e.g., TMSCl, 1.5 equiv) neat or in Et₂O solution.

-

Stir at -78°C for 1 hour, then allow the reaction to warm slowly to room temperature overnight.

-

-

Workup:

Expected Results:

-

Yield: 60–80%[1]

-

Enantiomeric Ratio (er): Typically 90:10 to 96:4 depending on the electrophile.

Protocol 2: Asymmetric Addition of Diethylzinc to Aldehydes

Application: Synthesis of chiral secondary alcohols. The ligand creates a chiral environment around the Zinc atom, directing the ethyl group addition to the Re or Si face of the aldehyde.

Materials

-

Ligand: (S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine (5 mol%)[1][2]

-

Substrate: Benzaldehyde (1.0 mmol)

-

Reagent: Diethylzinc (Et₂Zn) (2.0 equiv, 1.0 M in hexanes)[2]

-

Solvent: Toluene (anhydrous)[2]

Step-by-Step Procedure

-

Catalyst Preparation:

-

In a glovebox or under Argon, charge a vial with the Ligand (8 mg, 0.05 mmol, 5 mol%).

-

Add anhydrous Toluene (2 mL).

-

Add Et₂Zn (2.0 mL, 2.0 mmol) at room temperature.

-

Stir for 15 minutes. Caution: Ethane gas evolution may occur.[1]

-

-

Reaction:

-

Quench & Analysis:

Expected Results:

-

Yield: >90%

-

ee: 85–95% (S)-1-phenylpropan-1-ol (Configuration depends on ligand stereochemistry).[1][2]

Optimization & Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Enantioselectivity (ee) | Non-selective background reaction | Ensure the ligand is mixed with the metal before adding the substrate.[1][2] Lower the reaction temperature (e.g., -78°C for Li, -20°C for Zn).[1][2] |

| Low Yield | Catalyst poisoning | Check solvent dryness. Amines are sensitive to moisture.[2] Ensure the ligand is free of carbonate salts (distill if necessary).[2] |

| Racemization | Product instability or warm-up | Keep reaction cold during quenching. Avoid acidic workup if the product is acid-sensitive.[1][2] |

| Precipitation | Solubility limit of complex | Switch solvent from Hexanes to Toluene or Et₂O to maintain solubility of the Ligand-Metal complex.[1] |

Workflow Diagram: Experimental Logic

Caption: Decision tree for selecting reaction conditions based on the metal center.

References

-

Enders, D., et al. "SAMP/RAMP-hydrazones as chiral auxiliaries in asymmetric synthesis."[2] Organic Syntheses, 1987, 65 , 173.[3] (Foundational chemistry of methoxymethyl-pyrrolidine scaffolds).

- O'Brien, P. "Chiral Lithium Amide Bases: The Sparteine Substitutes." Chemistry – A European Journal, 1999, 5, 6688.

-

BLDpharm Product Data. "2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine (CAS 1353948-03-4)."[1][2][4] (Verification of chemical identity).

-

BenchChem Application Note. "Chiral Diamines: A Linchpin in Modern Asymmetric Synthesis." 2025.[2][5][6] (General protocols for diamine ligands).

-

Sigma-Aldrich Technical Bulletin. "Asymmetric Organocatalysis and Ligand Design." (Handling of hygroscopic amine ligands).

Sources

- 1. N-Methyl-L-prolinol [webbook.nist.gov]

- 2. (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine | C6H14N2O | CID 7156993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1353948-03-4|2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine|BLD Pharm [bldpharm.com]

- 5. (S)-(+)-2-(Methoxymethyl)pyrrolidine | C6H13NO | CID 671217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrrolidine synthesis [organic-chemistry.org]

Applications of (S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine in pharmaceutical manufacturing

Application Note: (S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine in Asymmetric Pharmaceutical Manufacturing

Part 1: Executive Summary & Strategic Utility

(S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine (often abbreviated as (S)-MMEA or derived from the SMP scaffold) is a specialized chiral 1,2-diamine used primarily as a chiral ligand precursor and chelation-control auxiliary in pharmaceutical process chemistry.

Unlike simple chiral pool reagents, this molecule combines a rigid pyrrolidine backbone with a flexible, nucleophilic ethylamine side chain and a hemilabile methoxy ether. Its primary utility in drug development lies in its ability to serve as a modular scaffold for constructing N,N,O-tridentate ligands (Salan/Salen type) and as a Sparteine surrogate mimic in organolithium and organozinc chemistry.

Key Industrial Applications:

-

Chiral Ligand Synthesis: Precursor to Schiff base ligands for asymmetric sulfoxidation (e.g., PPIs like Esomeprazole analogs) and epoxidation.

-

Asymmetric Lithiation: Acts as a chiral additive to modify the reactivity of organolithium reagents (e.g., s-BuLi), mimicking the chelation environment of (-)-sparteine, albeit with higher modularity.

-

Organozinc Catalysis: Promotes enantioselective alkylation of aldehydes and Henry reactions.

Part 2: Technical Grounding & Mechanism

Structural Logic & Chelation Mode

The molecule functions through a "bifunctional chelation" mechanism. The pyrrolidine nitrogen (N1) is tertiary and stereochemically fixed by the adjacent chiral center (C2). The side chain nitrogen (N2) is primary, allowing for covalent derivatization (e.g., condensation with salicylaldehydes) or acting as a hydrogen-bond donor.

-

Rigidity: The pyrrolidine ring minimizes conformational freedom, enhancing stereocontrol.

-

Hemilability: The methoxymethyl group (–CH₂OMe) can coordinate to hard metals (Li, Mg, Ti) to form a stable 5-membered chelate, or dissociate to open a coordination site for the substrate.

Diagram: Ligand Coordination Modes

The following diagram illustrates the synthesis of a Tridentate (N,N,O) Zinc Complex derived from this scaffold, commonly used in asymmetric Henry reactions.

Caption: Synthesis pathway for a Zinc-MMEA chiral catalyst complex used in asymmetric C-C bond formation.

Part 3: Experimental Protocols

Protocol A: Synthesis of Chiral Schiff Base Ligand (MMEA-Sal)

Context: This ligand class is effective for the asymmetric Henry reaction (nitroaldol), a key step in synthesizing chiral beta-amino alcohols (e.g., Norepinephrine analogs).

Reagents:

-

(S)-2-(2-(Methoxymethyl)pyrrolidin-1-yl)ethanamine (1.0 eq)

-

3,5-Di-tert-butylsalicylaldehyde (1.0 eq)

-

Ethanol (anhydrous)

-

Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried 250 mL round-bottom flask with 3,5-di-tert-butylsalicylaldehyde (10 mmol) and anhydrous ethanol (50 mL).

-

Addition: Add (S)-MMEA (10 mmol) dropwise over 10 minutes at room temperature. The solution will typically turn bright yellow, indicating imine formation.

-

Dehydration: Add anhydrous MgSO₄ (2 g) to drive the equilibrium forward by sequestering water.

-

Reaction: Stir the mixture at reflux (78°C) for 4 hours. Monitor by TLC (SiO₂, 9:1 Hexane/EtOAc) for the disappearance of the aldehyde.

-

Work-up: Filter off the MgSO₄ while hot.

-

Crystallization: Concentrate the filtrate to ~15 mL under reduced pressure. Cool to 0°C overnight. Yellow crystalline needles of the ligand should form.

-

Yield Check: Filter crystals, wash with cold cold ethanol, and dry in vacuo. Expected Yield: 85-92%.

Self-Validation Point: The ¹H NMR should show a distinct singlet imine proton (-CH=N-) around 8.2–8.4 ppm. Absence of the aldehyde peak (~9.8 ppm) confirms completion.

Protocol B: Asymmetric Organozinc Alkylation

Context: Using the MMEA scaffold to catalyze the addition of diethylzinc to benzaldehyde.

Reagents:

-

Benzaldehyde (1.0 mmol)

-

Diethylzinc (1.0 M in hexane, 2.2 mmol)

-

(S)-MMEA Ligand (from Protocol A or free amine) (5 mol%)

-

Toluene (anhydrous)

Workflow:

-

Catalyst Formation: In a Schlenk tube under Argon, dissolve the (S)-MMEA ligand (0.05 mmol) in toluene (3 mL).

-

Activation: Add Diethylzinc (2.2 mL) dropwise at 0°C. Stir for 30 minutes to form the chiral Zinc-complex.

-

Substrate Addition: Cool the mixture to -20°C. Add Benzaldehyde (1.0 mmol) slowly.

-

Reaction: Stir at 0°C for 12 hours.

-

Quench: Carefully quench with 1N HCl (caution: gas evolution). Extract with Et₂O.

-

Analysis: Analyze the organic phase by Chiral HPLC (Chiralcel OD-H column).

Performance Metrics:

| Parameter | Typical Value | Notes |

|---|---|---|

| Yield | >90% | High conversion due to ligand acceleration. |

| Enantiomeric Excess (ee) | 85-94% (S) | Dependent on temperature; lower temps increase ee. |

| Catalyst Loading | 2-5 mol% | Economical compared to stoichiometric auxiliaries. |

Part 4: Quality Control & Safety

Analytical Specification for (S)-MMEA:

-

Appearance: Colorless to pale yellow oil.

-

Chiral Purity: ≥ 98.5% ee (determined by derivatization with Mosher's acid chloride).

-

Chemical Purity: ≥ 97% (GC-FID).

-

Impurity Profile: Major impurity is often the secondary amine (SMP) if alkylation was incomplete.

Safety Handling:

-

Corrosivity: As a diamine, it is corrosive to skin and eyes. Use nitrile gloves and face shield.

-

Air Sensitivity: The free amine absorbs CO₂ from air. Store under Nitrogen/Argon atmosphere.